molecular formula C11H14N4 B2552885 N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 2320382-11-2

N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2552885
CAS No.: 2320382-11-2
M. Wt: 202.261
InChI Key: CIEMNUMSDNGOQW-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazolo[1,5-a]pyrimidin core with a cyclopropylmethyl group attached to the nitrogen atom at position 7 and a methyl group at position 5.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available or easily synthesized starting materials such as pyrazolo[1,5-a]pyrimidin-7-amine and cyclopropylmethyl halides.

  • Reaction Conditions: The reaction involves nucleophilic substitution where the amine group of pyrazolo[1,5-a]pyrimidin-7-amine attacks the cyclopropylmethyl halide under basic conditions. Common bases used include triethylamine or diisopropylethylamine.

  • Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using industrial reactors with precise temperature and pressure control to ensure consistent product quality.

  • Catalysts: Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency and yield.

  • Safety Measures: Industrial production requires stringent safety measures to handle reactive intermediates and byproducts.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions are common, where different nucleophiles replace the cyclopropylmethyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

  • Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may have different biological activities.

  • Substitution Products: Derivatives with different substituents replacing the cyclopropylmethyl group.

Mechanism of Action

Target of Action

N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are known to be highly selective inhibitors of casein kinase 2 (CK2) . CK2 is a constitutively expressed serine/threonine kinase with a large diversity of cellular substrates .

Mode of Action

The interaction of this compound with its target, CK2, results in the inhibition of this kinase . This inhibition can lead to a decrease in the phosphorylation of various proteins, disrupting cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Biochemical Pathways

The inhibition of CK2 by this compound can affect multiple biochemical pathways. CK2 is involved in various cellular processes, including cell cycle control, DNA repair, and apoptosis . By inhibiting CK2, this compound can potentially disrupt these processes, leading to altered cellular function .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion can all influence how the drug interacts with the body and its targets .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of CK2. By inhibiting this kinase, the compound can disrupt various cellular processes, potentially leading to altered cell function . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can all impact how the compound interacts with its target and exerts its effects . .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidin-7-amine: The parent compound without the cyclopropylmethyl group.

  • N-(cyclopropylmethyl)glycine: A related compound with a glycine backbone.

  • Methylenedioxycyclopropylmethylamphetamine: A psychedelic drug derivative.

Uniqueness: N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-8-6-11(12-7-9-2-3-9)15-10(14-8)4-5-13-15/h4-6,9,12H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEMNUMSDNGOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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